molecular formula C10H9FN4OS B1521481 5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-37-7

5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1521481
CAS RN: 1217862-37-7
M. Wt: 252.27 g/mol
InChI Key: HOZDBNWNZSDJKA-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide (FAPTD) is a novel thiadiazole derivative that has been the subject of a number of scientific studies. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial activities. FAPTD has been studied for its potential therapeutic applications, and has been found to be an effective inhibitor of several enzymes. In addition, FAPTD has been found to possess a number of biochemical and physiological effects, which make it a promising compound for further research.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing 1,3,4-thiadiazole and other moieties. The synthesized compounds, including derivatives similar to the requested compound, exhibited significant antimicrobial, antilipase, and antiurease activities, indicating their potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer and Neuroprotective Activities

Research conducted by Rzeski, Matysiak, & Kandefer-Szerszeń (2007) revealed that 2-amino-1,3,4-thiadiazole-based compounds, closely related to the compound , exhibited potent anticancer activity against various tumor cells and showed neuroprotective effects in neuronal cultures exposed to neurotoxic agents. This indicates the compound's potential utility in cancer therapy and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Spectroscopic and Theoretical Investigation

A study by Budziak et al. (2019) on 1,3,4-thiadiazoles, including compounds with structural similarities to the requested compound, explored their dual fluorescence effects. This research provides insights into the use of such compounds as fluorescence probes in molecular biology and medicine, highlighting their potential in biological imaging and diagnostic applications (Budziak et al., 2019).

Parallel Synthesis of Drug-like Derivatives

The work by Park et al. (2009) on the parallel synthesis of 5-amino-substituted 1,2,4-thiadiazole derivatives, including the synthesis of compounds related to the requested compound, suggests their potential applications in drug discovery. This study emphasizes the compound's relevance in developing new pharmaceuticals with diverse biological activities (Park et al., 2009).

Noncovalent Interactions and Crystallographic Analysis

Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which share structural features with the requested compound, focused on their noncovalent interactions and crystallographic analysis. This study provides valuable insights into the molecular structure and interactions of such compounds, which could be crucial for their application in materials science and molecular engineering (El-Emam et al., 2020).

properties

IUPAC Name

5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c11-6-3-1-2-4-7(6)13-9(16)10-15-14-8(5-12)17-10/h1-4H,5,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZDBNWNZSDJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN=C(S2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164828
Record name 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-37-7
Record name 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-(2-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

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